molecular formula C8H10FNO2 B15320267 2-(1-Amino-2-hydroxyethyl)-6-fluorophenol

2-(1-Amino-2-hydroxyethyl)-6-fluorophenol

Cat. No.: B15320267
M. Wt: 171.17 g/mol
InChI Key: VYDMPHAABWGGEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-2-hydroxyethyl)-6-fluorophenol is a chemical compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-hydroxyethyl)-6-fluorophenol typically involves the following steps:

  • Fluorination: The starting material, phenol, undergoes fluorination to introduce the fluorine atom at the 6-position.

  • Amination: The fluorinated phenol is then subjected to amination to introduce the amino group at the 1-position.

  • Hydroxyethylation: Finally, the hydroxyethyl group is added to the amino group to complete the synthesis.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Amino-2-hydroxyethyl)-6-fluorophenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The amino group can be reduced to form amines or amides.

  • Substitution: The fluorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: Primary, secondary, and tertiary amines, as well as amides.

  • Substitution: Alkylated or arylated derivatives of the compound.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-6-fluorophenol has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a fluorescent probe or a biological marker in various biological studies.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-hydroxyethyl)-6-fluorophenol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

  • 2-(2-Hydroxyethyl)ethylenediamine

  • 2-Hydroxyethyl methacrylate

  • 2-Hydroxyethyl disulfide

  • Bis(2-hydroxyethyl) disulfide

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-6-fluorophenol

InChI

InChI=1S/C8H10FNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2

InChI Key

VYDMPHAABWGGEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.